Fosnetupitant Chloride Hydrochloride

Beschreibung

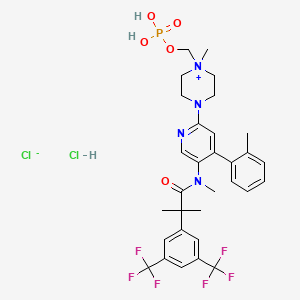

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1643757-72-5 |

|---|---|

Molekularformel |

C31H37Cl2F6N4O5P |

Molekulargewicht |

761.5 g/mol |

IUPAC-Name |

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)-2-pyridinyl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |

InChI |

InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |

InChI-Schlüssel |

LBTQUZNIWCWBNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fosnetupitant chloride, 08PNET |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fosnetupitant Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosnetupitant (B607539) chloride hydrochloride is a novel, intravenous (IV) neurokinin-1 (NK1) receptor antagonist indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV). As a water-soluble phosphorylated prodrug, it is rapidly and extensively converted in vivo to its active metabolite, netupitant. Netupitant exhibits high-affinity and selective antagonism of the NK1 receptor, a key component in the emetic reflex pathway, particularly in the context of delayed CINV. This technical guide provides a comprehensive overview of the mechanism of action of fosnetupitant, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Fosnetupitant and its Role in CINV

Chemotherapy-induced nausea and vomiting is a highly distressing side effect of cancer therapy, significantly impacting patient quality of life. The emetic response to chemotherapy is biphasic, comprising an acute phase (occurring within 24 hours of chemotherapy) and a delayed phase (occurring 25 to 120 hours post-chemotherapy). While the acute phase is primarily mediated by serotonin (B10506) (5-HT3) release, the delayed phase is largely attributed to the release of substance P and its subsequent binding to NK1 receptors in the central nervous system.[1]

Fosnetupitant, in combination with a 5-HT3 receptor antagonist such as palonosetron (B1662849) and a corticosteroid like dexamethasone, provides a comprehensive antiemetic strategy targeting both phases of CINV.[2][3] The intravenous formulation of fosnetupitant offers an alternative for patients who have difficulty with oral administration.

Molecular Mechanism of Action

Fosnetupitant's therapeutic effect is entirely attributable to its active metabolite, netupitant. The core mechanism involves the selective blockade of the NK1 receptor.

Prodrug Conversion

Following intravenous administration, fosnetupitant chloride hydrochloride is rapidly and extensively hydrolyzed by ubiquitous phosphatases in the body to form netupitant.[1] This conversion is a critical step in the activation of the drug.

References

Fosnetupitant Chloride Hydrochloride: A Technical Guide to a Novel Prodrug of the NK1 Receptor Antagonist Netupitant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosnetupitant (B607539) chloride hydrochloride is a water-soluble phosphate (B84403) prodrug of netupitant (B1678218), a highly selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] Developed to provide an intravenous administration option for the prevention of chemotherapy-induced nausea and vomiting (CINV), fosnetupitant is rapidly and completely converted to its active moiety, netupitant, by ubiquitous phosphatases in the body.[4][5] This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, pharmacokinetics, and relevant experimental methodologies related to fosnetupitant and netupitant.

Introduction

Chemotherapy-induced nausea and vomiting are among the most distressing side effects of cancer therapy, significantly impacting patients' quality of life.[6] The emetic reflex is a complex process involving multiple neurotransmitter pathways. Substance P, a neuropeptide, plays a crucial role in the delayed phase of CINV through its interaction with the NK1 receptor in the central nervous system.[7] Netupitant is a potent and highly selective antagonist of the NK1 receptor.[7][8] To facilitate intravenous administration, the phosphorylated prodrug, fosnetupitant, was developed.[4] Fosnetupitant is available as a fixed-dose combination with palonosetron (B1662849), a 5-HT3 receptor antagonist, providing a dual-pathway blockade for the prevention of both acute and delayed CINV.[4][9]

Mechanism of Action

Prodrug Conversion

Following intravenous administration, fosnetupitant chloride hydrochloride is rapidly and extensively converted to its active form, netupitant, by ubiquitous phosphatases.[4][5] This enzymatic hydrolysis results in the release of netupitant, phosphoric acid, and formaldehyde.

Caption: Enzymatic conversion of fosnetupitant to netupitant.

NK1 Receptor Antagonism

Netupitant is a highly selective antagonist of the human substance P/neurokinin-1 (NK1) receptor.[7][8] Substance P, the natural ligand for the NK1 receptor, is a key mediator of the emetic reflex, particularly in the delayed phase of CINV.[7] By competitively binding to and blocking the NK1 receptor in the central nervous system, netupitant prevents the binding of substance P, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[10]

Caption: Netupitant's antagonism of the NK1 receptor signaling pathway.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic properties of fosnetupitant and its active metabolite, netupitant, have been characterized in healthy subjects and cancer patients.

| Parameter | Fosnetupitant | Netupitant (from Fosnetupitant) | Reference |

| Tmax (h) | ~0.5 (end of 30-min infusion) | ~0.5 (end of 30-min infusion) | [11] |

| t½ (h) | - | 144 | [12] |

| Cmax (ng/mL) | - | - | |

| AUC (h·ng/mL) | - | - | |

| Protein Binding | - | >99% | [12] |

| Metabolism | Rapidly hydrolyzed to netupitant | Primarily by CYP3A4 | [12] |

| Elimination | - | Primarily fecal | [12] |

| Data presented are approximate values and may vary depending on the study population and design. |

Receptor Binding Affinity

Netupitant demonstrates high affinity for the human NK1 receptor.

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| Netupitant | Human NK1 | Radioligand Binding | 0.95 | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of fosnetupitant from netupitant involves the formation of a phosphonooxymethyl ether followed by deprotection. The following is a summarized representation of a potential synthetic route.

Caption: A simplified synthetic workflow for fosnetupitant.

Detailed Methodology Summary: A detailed synthesis involves reacting netupitant with chloromethyl di-tert-butyl phosphate in the presence of sodium iodide in a suitable solvent like acetone (B3395972) at elevated temperatures.[2] The resulting di-tert-butyl protected fosnetupitant intermediate is then isolated. Subsequent deprotection of the tert-butyl groups is achieved by treatment with hydrochloric acid in a solvent such as dioxane, leading to the precipitation of this compound.[2] The final product is then purified through washing with appropriate solvents and dried under reduced pressure.[2]

Bioanalytical Method for Fosnetupitant and Netupitant in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of fosnetupitant and netupitant in human plasma.[11][13]

Methodology Summary:

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction.[13] An internal standard is added to the plasma, followed by the extraction solvent. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

Chromatographic Separation: The separation is achieved on a C18 reverse-phase column with an isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[13]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for fosnetupitant, netupitant, and the internal standard.[13]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[12][14]

NK1 Receptor Binding Assay

The affinity of netupitant for the NK1 receptor is determined using a competitive radioligand binding assay.

Methodology Summary:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor.[15]

-

Assay Components: The assay mixture includes the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the test compound (netupitant).[1][15]

-

Incubation: The components are incubated to allow for competitive binding to reach equilibrium.[1]

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.[15]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Intracellular Calcium Mobilization Assay

The functional antagonist activity of netupitant at the NK1 receptor is assessed by measuring its ability to inhibit substance P-induced intracellular calcium mobilization.

Methodology Summary:

-

Cell Culture: Cells stably expressing the human NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.[16]

-

Assay Procedure: The cells are pre-incubated with varying concentrations of netupitant before being stimulated with a fixed concentration of substance P.[16]

-

Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The ability of netupitant to inhibit the substance P-induced calcium response is quantified, and the concentration of netupitant that produces 50% inhibition (IC50) is determined.[16]

Lyophilized Formulation and Quality Control

This compound for injection is supplied as a sterile, lyophilized powder.[9] The lyophilization process is a critical manufacturing step to ensure the stability of the drug product.

Lyophilization Process Overview:

-

Formulation: The bulk solution is prepared by dissolving this compound, palonosetron hydrochloride, and excipients such as mannitol (B672) (a bulking agent) and edetate disodium (B8443419) (a chelating agent) in water for injection. The pH is adjusted using sodium hydroxide (B78521) and/or hydrochloric acid.[9][17]

-

Filling and Freezing: The sterile-filtered solution is aseptically filled into vials, which are then loaded into a lyophilizer. The solution is frozen to a temperature below its eutectic point.

-

Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is raised to supply energy for the sublimation of ice.[18]

-

Secondary Drying (Desorption): The temperature is further increased to remove residual bound water from the product.[18]

-

Stoppering and Sealing: The vials are stoppered under vacuum or partial vacuum and then sealed.[17]

Quality Control: Key quality control tests for the lyophilized product include appearance of the cake, reconstitution time, pH of the reconstituted solution, water content, and assays for the active pharmaceutical ingredients and any potential degradation products.[19][20]

Conclusion

This compound is a well-designed prodrug that successfully delivers the potent and selective NK1 receptor antagonist, netupitant, via the intravenous route. Its rapid and complete conversion to the active moiety, combined with the favorable pharmacokinetic profile of netupitant, provides a valuable therapeutic option for the prevention of chemotherapy-induced nausea and vomiting. The dual-antagonist approach, in combination with palonosetron, targets two key pathways involved in emesis, offering comprehensive protection for patients undergoing emetogenic chemotherapy.

References

- 1. Spantide I | Benchchem [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN105601495A - Synthesis method of netupitant intermediates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicenter, placebo‐controlled, double‐blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy‐induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpcbs.com [ijpcbs.com]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacological characterization of tachykinin tetrabranched derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. medvixpublications.org [medvixpublications.org]

- 19. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. argonautms.com [argonautms.com]

Neurokinin-1 Receptor Antagonism by Fosnetupitant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosnetupitant (B607539) is a neurokinin-1 (NK1) receptor antagonist utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV), a significant and debilitating side effect of cancer treatment.[1][2][3] It is a water-soluble, phosphorylated prodrug of netupitant (B1678218), which allows for intravenous administration.[4] Upon administration, fosnetupitant is rapidly and completely converted to its active form, netupitant, by ubiquitous phosphatases.[2][5][6]

Netupitant is a highly selective and potent antagonist of the NK1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in the emetic reflex.[6][7] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that is released in the brainstem in response to emetogenic stimuli, such as chemotherapy.[6] By competitively blocking the binding of Substance P to the NK1 receptor, netupitant effectively inhibits the downstream signaling that leads to nausea and vomiting.[6]

This technical guide provides an in-depth overview of the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy of fosnetupitant, with a focus on the quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Mechanism of Action

The therapeutic effect of fosnetupitant is mediated by its active metabolite, netupitant.

Prodrug Conversion

Fosnetupitant is a phosphorylated prodrug designed to enhance aqueous solubility for intravenous formulation. Following intravenous administration, it undergoes rapid and extensive hydrolysis by ubiquitous phosphatases in the body to yield the active moiety, netupitant.[2][5][6] This conversion is so efficient that the plasma concentration of fosnetupitant decreases to less than 1% of its maximum concentration (Cmax) within 30 minutes of completing the infusion.[4]

Neurokinin-1 Receptor Antagonism

Netupitant is a highly selective and potent competitive antagonist of the human NK1 receptor.[6] The NK1 receptor is predominantly found in the central nervous system (CNS), particularly in areas of the brainstem involved in the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[6]

Chemotherapeutic agents can induce the release of Substance P from vagal afferent neurons. Substance P then binds to NK1 receptors in the brainstem, initiating a signaling cascade that results in the sensations of nausea and the act of vomiting. Netupitant competitively binds to the NK1 receptor, thereby preventing the binding of Substance P and blocking the transmission of the emetic signal.[6]

In Vitro Pharmacology

Binding Affinity

Netupitant demonstrates high affinity for the human NK1 receptor. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor have determined the inhibitor constant (Ki) for netupitant.

| Compound | Receptor | Cell Line | Ki (nM) |

| Netupitant | Human NK1 | CHO | 0.95 |

Experimental Protocol: NK1 Receptor Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like netupitant to the NK1 receptor.

Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled NK1 receptor ligand, such as [125I]-Substance P or [3H]-Substance P.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) at physiological pH, containing protease inhibitors and bovine serum albumin (BSA) to reduce non-specific binding.

-

Test Compound: Netupitant or other compounds to be tested, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a known unlabeled NK1 receptor ligand (e.g., unlabeled Substance P or a potent antagonist like aprepitant).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Pharmacology

Preclinical Efficacy in Emesis Models

The anti-emetic properties of netupitant have been evaluated in established animal models of emesis, such as the ferret and the house musk shrew (Suncus murinus). These models are considered to have good predictive validity for anti-emetic drug efficacy in humans.

In a ferret model of cisplatin-induced emesis, orally administered netupitant demonstrated a dose-dependent inhibition of retching and vomiting.

| Animal Model | Emetic Stimulus | Netupitant Dose (p.o.) | Effect | ID50 |

| Ferret | Cisplatin (B142131) (10 mg/kg, i.p.) | 0.1 - 0.3 mg/kg | Dose-dependent inhibition of emesis | ~0.1 mg/kg |

p.o. = oral administration; i.p. = intraperitoneal administration

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

This protocol provides a general framework for assessing the anti-emetic efficacy of a test compound in the ferret model.

Objective: To evaluate the ability of a test compound to inhibit the acute and delayed emetic responses induced by cisplatin.

Animals: Male ferrets are commonly used. They are housed individually and allowed to acclimate to the laboratory conditions.

Procedure:

-

Baseline Observation: Animals are observed for a period before the experiment to ensure they are healthy and not exhibiting any spontaneous emetic-like behavior.

-

Test Compound Administration: The test compound (e.g., netupitant) or vehicle is administered at a predetermined time before the emetic challenge. The route of administration (e.g., oral, intravenous) will depend on the formulation and study design.

-

Emetic Challenge: A standardized dose of cisplatin (e.g., 5-10 mg/kg) is administered, typically via the intraperitoneal or intravenous route.

-

Observation Period: The animals are continuously observed for a defined period (e.g., up to 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis. The observation is often done using video recording to ensure accurate data collection without disturbing the animals.

-

Data Collection: The primary endpoints are the number of retches and vomits. A retch is a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is the forceful expulsion of gastric contents. The latency to the first emetic episode is also often recorded.

-

Data Analysis: The total number of emetic events (retches + vomits) in the treated group is compared to the vehicle-treated control group. The percentage inhibition of emesis is calculated, and dose-response curves can be generated to determine the effective dose (e.g., ED50).

Pharmacokinetics

The pharmacokinetic profiles of both fosnetupitant and its active metabolite netupitant have been characterized in healthy volunteers and cancer patients.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for fosnetupitant and netupitant following intravenous administration of fosnetupitant.

| Parameter | Fosnetupitant (IV) | Netupitant (from IV Fosnetupitant) |

| Tmax (h) | End of 30-min infusion | End of 30-min infusion |

| Cmax (ng/mL) | 3478 | 590 |

| AUC (h*ng/mL) | - | - |

| Half-life (t1/2) (h) | ~0.6 | ~144 |

| Clearance (CL) (L/h) | - | 14.1 |

| Volume of Distribution (Vz) (L) | - | 2627 |

| Protein Binding | - | >97% |

Data are from studies in cancer patients receiving a 235 mg intravenous dose of fosnetupitant.[4]

The following table compares the pharmacokinetic parameters of netupitant following oral and intravenous (via fosnetupitant) administration.

| Parameter | Netupitant (Oral) | Netupitant (from IV Fosnetupitant) |

| Tmax (h) | ~4-5 | End of 30-min infusion |

| Cmax (ng/mL) | ~400-500 | 590 |

| Half-life (t1/2) (h) | ~80-88 | ~144 |

| Clearance (CL) (L/h) | ~20 | 14.1 |

| Volume of Distribution (Vz) (L) | 1982 | 2627 |

Oral data is for a 300 mg dose of netupitant.[4]

Clinical Efficacy

The clinical efficacy of fosnetupitant for the prevention of CINV has been established in several large, randomized, double-blind clinical trials, most notably the CONSOLE study.[8][9][10]

The CONSOLE Study

The CONSOLE study was a phase III, randomized, double-blind, active-controlled trial that compared the efficacy and safety of fosnetupitant with fosaprepitant (B1673561) (another intravenous NK1 receptor antagonist) in patients receiving highly emetogenic chemotherapy (HEC), primarily high-dose cisplatin.[8][9]

Methodology:

-

Patient Population: Adult cancer patients scheduled to receive their first course of cisplatin-based HEC (≥70 mg/m²).

-

Treatment Arms:

-

Fosnetupitant arm: A single intravenous dose of fosnetupitant 235 mg, in combination with intravenous palonosetron (B1662849) 0.75 mg and oral dexamethasone.

-

Fosaprepitant arm: A single intravenous dose of fosaprepitant 150 mg, in combination with intravenous palonosetron 0.75 mg and oral dexamethasone.

-

-

Primary Endpoint: The primary efficacy endpoint was the rate of Complete Response (CR) during the overall phase (0-120 hours after chemotherapy). CR was defined as no emetic episodes and no use of rescue medication.

-

Secondary Endpoints: Secondary endpoints included CR rates in the acute phase (0-24 hours) and the delayed phase (24-120 hours), as well as safety and tolerability.

Results: The CONSOLE study demonstrated that fosnetupitant was non-inferior to fosaprepitant in preventing CINV in patients receiving HEC.

| Endpoint | Fosnetupitant (%) | Fosaprepitant (%) |

| Overall CR (0-120h) | 75.2 | 71.0 |

| Acute CR (0-24h) | 93.9 | 92.6 |

| Delayed CR (24-120h) | 76.8 | 72.8 |

Exploratory analyses of the CONSOLE study also suggested that fosnetupitant may have improved efficacy in the "beyond delayed" phase (120-168 hours) compared to fosaprepitant.[10]

Signaling Pathways and Logical Relationships

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a downstream signaling cascade primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of the emetic signal. Netupitant blocks this pathway at the receptor level.

Logical Flow of Fosnetupitant's Antiemetic Action

The clinical utility of fosnetupitant as an anti-emetic agent follows a clear logical progression from administration to therapeutic effect.

Conclusion

Fosnetupitant, through its active metabolite netupitant, is a potent and selective antagonist of the NK1 receptor with a well-defined mechanism of action. Its high binding affinity, favorable pharmacokinetic profile, including a long half-life, and demonstrated clinical efficacy make it a valuable therapeutic option for the prevention of both acute and delayed CINV. The data and experimental methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug development and oncology supportive care.

References

- 1. scilit.com [scilit.com]

- 2. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 5. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

Fosnetupitant Chloride Hydrochloride and the Substance P Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosnetupitant (B607539) chloride hydrochloride is a neurokinin-1 (NK1) receptor antagonist, available in an intravenous formulation, indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1] As a phosphorylated prodrug, it is rapidly and completely converted in vivo to its active form, netupitant (B1678218).[2][3] Netupitant exhibits high binding affinity and selectivity for the substance P (SP) NK1 receptor, a key component in the emetic pathway.[4][5] This technical guide provides an in-depth overview of the mechanism of action of fosnetupitant, the intricate signaling of the substance P/NK1 receptor pathway, relevant quantitative pharmacological data, and detailed experimental protocols for the assessment of NK1 receptor antagonists.

Introduction to Fosnetupitant and the Substance P/NK1 Pathway

Chemotherapy-induced nausea and vomiting are debilitating side effects of cancer treatment, significantly impacting patient quality of life. The emetic reflex is a complex process mediated by various neurotransmitters and their receptors. While serotonin (B10506) (5-HT3) receptor antagonists are effective against acute CINV, the delayed phase is primarily mediated by the binding of substance P to the NK1 receptor in the central nervous system.[6]

Fosnetupitant, through its active metabolite netupitant, acts as a potent and selective antagonist of the NK1 receptor.[3] By blocking the binding of substance P, netupitant effectively inhibits the downstream signaling cascade that leads to emesis.[3] This targeted approach provides a crucial therapeutic intervention for the prevention of both acute and, particularly, delayed CINV.[7]

The Substance P/NK1 Receptor Signaling Cascade

Substance P, an undecapeptide neuropeptide, is the endogenous ligand for the NK1 receptor, a G-protein coupled receptor (GPCR).[8][9] The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq and Gs alpha subunits of its associated G-protein.[10][11]

The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[12][13] The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] These signaling pathways ultimately result in neuronal excitation and the transmission of emetic signals.[13]

Quantitative Pharmacological Data

The efficacy of fosnetupitant is rooted in the high binding affinity and selectivity of its active metabolite, netupitant, for the human NK1 receptor.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | pKi | Reference(s) |

| Netupitant | Human NK1 | Radioligand Binding | 0.95 | 1.0 | 9.0 | [5][14] |

| Aprepitant | Human NK1 | Radioligand Binding | 0.1 | [15] | ||

| Rolapitant | Human NK1 | Radioligand Binding | 0.66 | [14] | ||

| Substance P | Rat NK1 | Radioligand Binding | 2.0 | [16] |

Table 1: Binding Affinities of NK1 Receptor Ligands.

The pharmacokinetic profiles of fosnetupitant and netupitant are characterized by rapid conversion of the prodrug and a long terminal half-life of the active metabolite, ensuring sustained receptor occupancy.

| Parameter | Fosnetupitant (IV) | Netupitant (from IV Fosnetupitant) | Netupitant (Oral) | Reference(s) |

| Tmax | End of 30-min infusion | End of 30-min infusion | ~4-5 hours | [2][17] |

| Cmax | 3478 ng/mL | 590 ng/mL | ~400-500 ng/mL | [17] |

| t1/2 | 0.6 - 0.96 hours | 144 hours | 80 - 96 hours | [6][7][18] |

| Protein Binding | - | >99.5% | >99.5% | [19][20] |

Table 2: Pharmacokinetic Parameters of Fosnetupitant and Netupitant.

Netupitant is extensively metabolized by CYP3A4 to three major active metabolites: M1 (desmethyl), M2 (N-oxide), and M3 (hydroxymethyl).[21][22] These metabolites also exhibit binding to the NK1 receptor.[21]

| Metabolite | Systemic Exposure (relative to Netupitant) | Protein Binding | Reference(s) |

| M1 | 32% | >97% | [19] |

| M2 | 21% | >97% | [19] |

| M3 | 28% | >97% | [19] |

Table 3: Netupitant Metabolites.

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[16]

-

Radioligand: Prepare a working solution of a radiolabeled substance P analog, such as ¹²⁵I-labeled [Lys³]-SP, at a concentration at or below its dissociation constant (Kd).[16]

-

Unlabeled Competitors: Prepare serial dilutions of the test compound and unlabeled substance P (for determining non-specific binding).[16]

-

-

Membrane Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the following to each well: assay buffer, unlabeled competitor (or buffer for total binding, or a saturating concentration of unlabeled SP for non-specific binding), radioligand, and the membrane preparation.[23]

-

Incubate the plate at 4°C for 3 hours with gentle agitation.[23]

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[23]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

-

Clinical Trial Protocol for CINV Prevention

This section provides a general outline of a phase III clinical trial designed to evaluate the efficacy and safety of fosnetupitant for the prevention of CINV.

Study Design: A multicenter, randomized, double-blind, active-controlled study.[24]

Patient Population: Patients scheduled to receive highly emetogenic chemotherapy (HEC), such as cisplatin-based regimens.[24]

Treatment Arms:

-

Experimental Arm: Fosnetupitant (e.g., 235 mg) administered intravenously 30 minutes before chemotherapy on day 1, in combination with a 5-HT3 receptor antagonist (e.g., palonosetron) and dexamethasone.[4][24]

-

Active Control Arm: An approved NK1 receptor antagonist (e.g., fosaprepitant) administered according to the standard of care, in combination with a 5-HT3 receptor antagonist and dexamethasone.[24]

Primary Endpoint: Complete response (CR), defined as no emetic episodes and no use of rescue medication, during the overall phase (0-120 hours post-chemotherapy).[24]

Secondary Endpoints:

-

CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases.

-

Incidence of nausea.

-

Time to first emetic event or use of rescue medication.

-

Safety and tolerability, including the incidence of adverse events.[24]

Data Collection: Patient diaries are used to record emetic episodes, nausea severity, and the use of rescue medication throughout the study period.

Conclusion

Fosnetupitant chloride hydrochloride, through its active metabolite netupitant, represents a significant advancement in the prevention of CINV. Its high affinity and selective antagonism of the NK1 receptor, coupled with a favorable pharmacokinetic profile, provide sustained protection against both acute and delayed emesis. A thorough understanding of the substance P/NK1 receptor signaling pathway and the application of robust experimental and clinical trial methodologies are essential for the continued development and optimization of antiemetic therapies targeting this critical pathway.

References

- 1. NEPA (Netupitant/Palonosetron) for the Prevention of Chemotherapy‐Induced Nausea and Vomiting (CINV) in Patients Receiving Highly or Moderately Emetogenic Chemotherapy Who Experienced Breakthrough CINV in Cycle 1 of Chemotherapy: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]

- 4. ascopubs.org [ascopubs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Substance P - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploratory Analysis Comparing Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting (CINV): A Randomized, Double-Blind, Phase 3 Study (CONSOLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Pharmacological Profile of Fosnetupitant Chloride Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the pharmacological properties of fosnetupitant (B607539) chloride hydrochloride, a neurokinin-1 (NK1) receptor antagonist prodrug. It covers its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on its role in preventing chemotherapy-induced nausea and vomiting (CINV).

Introduction

Fosnetupitant chloride hydrochloride is the water-soluble, phosphorylated prodrug of netupitant (B1678218), a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2][3][4][5][6] Developed for intravenous administration, fosnetupitant addresses the challenges of oral administration in patients experiencing nausea and vomiting.[7] It is a key component in antiemetic regimens for patients undergoing highly or moderately emetogenic chemotherapy.[1][8] Upon administration, fosnetupitant is rapidly converted to its active form, netupitant, which exerts a prolonged antiemetic effect.[2][9] This guide details the pharmacological characteristics that underpin its clinical utility.

Mechanism of Action

Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, mediated by various neurotransmitter pathways. The final common pathway for the vomiting reflex is located in the brainstem, involving the nucleus tractus solitarius and the area postrema.[1] Substance P, the natural ligand for the NK1 receptor, is a key mediator in this process, particularly in the delayed phase of CINV (occurring 24 to 120 hours after chemotherapy).[1][2]

Fosnetupitant, as a prodrug of netupitant, acts by blocking the binding of substance P to NK1 receptors in the central nervous system.[2][9] This competitive antagonism inhibits the downstream signaling cascade that leads to emesis.[2][9]

The antiemetic efficacy of fosnetupitant is significantly enhanced when used in combination with a 5-HT3 receptor antagonist, such as palonosetron (B1662849).[3][10] This combination provides a dual blockade of two critical CINV pathways: the 5-HT3 pathway, which is primarily involved in the acute phase (within 24 hours of chemotherapy), and the NK1 pathway, which is crucial for the delayed phase.[1][9] There is also evidence that netupitant and palonosetron act synergistically, with palonosetron potentially inhibiting the cross-talk between the 5-HT3 and NK1 receptor pathways and enhancing the internalization of the NK1 receptor.[3][11]

Signaling Pathway of Substance P and the NK1 Receptor

The following diagram illustrates the signaling pathway initiated by Substance P binding to the NK1 receptor and the inhibitory action of netupitant.

Pharmacokinetics

Fosnetupitant is administered intravenously and is rapidly and completely hydrolyzed by ubiquitous phosphatases to its active metabolite, netupitant.[1][12]

Absorption and Distribution

Following intravenous infusion, the maximum plasma concentration (Cmax) of fosnetupitant is reached at the end of the infusion period.[3][12] The concentration of the prodrug then declines rapidly, with less than 1% of the Cmax detectable 30 minutes after the infusion ends.[3] Netupitant has a large volume of distribution, indicating wide distribution throughout the body.[3][13] Both netupitant and its major metabolites are highly bound to plasma proteins (>97%).[3]

Metabolism and Excretion

Netupitant is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to three active metabolites (M1, M2, and M3).[1][12][13] Netupitant itself is a moderate inhibitor of CYP3A4, which can lead to drug-drug interactions with other CYP3A4 substrates.[1][9][14] The elimination of netupitant is slow, with a long terminal half-life.[1] Excretion is primarily through the feces, with a minor contribution from renal excretion.[9]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for fosnetupitant and its active metabolite, netupitant.

Table 1: Pharmacokinetic Parameters of Fosnetupitant and Netupitant

| Parameter | Fosnetupitant | Netupitant (from Fosnetupitant) | Reference(s) |

| Half-life (t½) | ~0.6-0.75 hours | ~70-144 hours | [1][12][13] |

| Time to Cmax | End of 30-min infusion | End of 30-min infusion | [3] |

| Cmax (235 mg dose) | 3478 ng/mL | 590 ng/mL | [3] |

| Volume of Distribution (Vd) | 296 ± 535 L | 2627 L | [9][13] |

| Protein Binding | 92% to 95% | >97% | [3][13] |

| Primary Metabolism | Hydrolysis by phosphatases | Hepatic (CYP3A4) | [1][12][13] |

| Primary Excretion | - | Fecal | [9] |

Pharmacodynamics

The primary pharmacodynamic effect of fosnetupitant is the sustained antagonism of NK1 receptors by its active metabolite, netupitant. Positron Emission Tomography (PET) studies have demonstrated high and prolonged occupancy of NK1 receptors in the brain following administration.

NK1 Receptor Occupancy

A single 300 mg oral dose of netupitant resulted in ≥90% NK1 receptor occupancy in various brain regions, including the striatum, frontal cortex, and occipital cortex, at 6 hours post-administration.[3] This high level of occupancy is maintained for an extended period, declining slowly to approximately 76% at 96 hours.[15] Simulation of NK1 receptor occupancy after a 235 mg intravenous dose of fosnetupitant suggested that occupancy is maintained at 50% or higher for up to 168 hours.[1]

Table 2: NK1 Receptor Occupancy in the Striatum (following 300 mg oral netupitant)

| Time Post-Administration | Receptor Occupancy (%) | Reference(s) |

| 6 hours | 92.5 | |

| 24 hours | 86.5 | |

| 48 hours | 85.0 | |

| 72 hours | 78.0 | |

| 96 hours | 76.0 |

Clinical Efficacy and Safety

The clinical efficacy of fosnetupitant has been established in several multicenter, randomized, double-blind clinical trials for the prevention of CINV in patients receiving highly emetogenic chemotherapy (HEC).

Key Clinical Trials

Phase 2 Study (Hesketh et al., 2019) [16]

-

Objective: To assess the efficacy and safety of two doses of intravenous fosnetupitant (81 mg and 235 mg) compared to placebo for the prevention of CINV in Japanese patients receiving cisplatin-based HEC.

-

Methodology: Patients were randomized to receive a single intravenous dose of fosnetupitant (81 mg or 235 mg) or placebo, all in combination with palonosetron (0.75 mg) and dexamethasone. The primary endpoint was the complete response (CR) rate (defined as no emesis and no rescue medication) during the overall phase (0-120 hours).

-

Results: The 235 mg dose of fosnetupitant was superior to placebo in preventing CINV. The safety profiles were comparable across all groups.

CONSOLE Study (Phase 3) [7][17]

-

Objective: To evaluate the efficacy and safety of fosnetupitant versus fosaprepitant (B1673561) (another NK1 receptor antagonist) for preventing CINV in patients receiving cisplatin-based HEC.

-

Methodology: Patients were randomized 1:1 to receive either fosnetupitant 235 mg or fosaprepitant 150 mg, both in combination with palonosetron 0.75 mg and dexamethasone. The primary endpoint was the overall (0-120 hours) complete response rate.

-

Results: Fosnetupitant demonstrated non-inferior efficacy to fosaprepitant. Notably, fosnetupitant was associated with a lower incidence of injection site reactions (ISRs).

CONSOLE-BC Study (Phase 3) [1][18]

-

Objective: To evaluate the safety of fosnetupitant compared to fosaprepitant in patients receiving doxorubicin (B1662922) + cyclophosphamide (B585) or epirubicin (B1671505) + cyclophosphamide (AC/EC)-based HEC.

-

Methodology: Patients were randomized to receive fosnetupitant 235 mg or fosaprepitant 150 mg, both with palonosetron and dexamethasone. The primary endpoint was the incidence of treatment-related adverse events.

-

Results: The incidence of treatment-related adverse events was similar between the two groups. However, treatment-related ISRs were significantly lower in the fosnetupitant group (0%) compared to the fosaprepitant group (10.0%).

Efficacy Data Summary

The following table summarizes the complete response rates from key clinical trials.

Table 3: Complete Response (CR) Rates in Key Clinical Trials

| Study | Treatment Arm | Overall CR (0-120h) | Delayed Phase CR (24-120h) | Beyond-Delayed Phase CR (120-168h) | Reference(s) |

| Phase 2 | Fosnetupitant 235 mg | 76.8% | - | - | [16] |

| Placebo | 54.7% | - | - | [16] | |

| CONSOLE | Fosnetupitant 235 mg | 73.2% | - | 86.5% | [1] |

| Fosaprepitant 150 mg | 66.9% | - | 81.4% | [1] | |

| CONSOLE-BC | Fosnetupitant 235 mg | 45.9% | - | - | [1][18] |

| Fosaprepitant 150 mg | 51.3% | - | - | [1][18] |

Note: CR rates in the CONSOLE-BC study were a secondary endpoint in a safety-focused trial with a smaller sample size.

Safety and Tolerability

Fosnetupitant is generally well-tolerated.[2] Common side effects include headache, constipation, and fatigue.[2] A significant advantage of fosnetupitant over other intravenous NK1 receptor antagonists, such as fosaprepitant, is a lower incidence of injection site reactions.[1][18] As netupitant is a moderate inhibitor of CYP3A4, caution is advised when co-administering fosnetupitant with other drugs metabolized by this enzyme.[10][14]

Experimental Protocols and Visualizations

Protocol for a Representative Phase 3 Clinical Trial (CONSOLE Study)

-

Study Design: A randomized, double-blind, multicenter, head-to-head, non-inferiority Phase 3 trial.[7][17]

-

Patient Population: Adult patients scheduled to receive their first course of cisplatin-based (≥70 mg/m²) highly emetogenic chemotherapy.

-

Intervention:

-

Experimental Arm: Single intravenous dose of fosnetupitant 235 mg.

-

Control Arm: Single intravenous dose of fosaprepitant 150 mg.

-

Concomitant Medication: All patients received intravenous palonosetron 0.75 mg and dexamethasone.

-

-

Primary Endpoint: The proportion of patients achieving a complete response (CR), defined as no emetic episodes and no use of rescue medication, during the overall phase (0–120 hours after the start of cisplatin (B142131) administration).

-

Statistical Analysis: The primary analysis was a non-inferiority comparison of the CR rates between the two treatment groups.

Experimental Workflow: In Vitro NK1 Receptor Binding Assay

The following diagram outlines a typical experimental workflow for an in vitro radioligand binding assay to determine the affinity of a compound like netupitant for the NK1 receptor.

References

- 1. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]

- 3. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C31H37Cl2F6N4O5P | CID 86764535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fosnetupitant - Wikipedia [en.wikipedia.org]

- 6. Likelihood of Approval and Phase Transition Success Rate Model – this compound in Chemotherapy Induced Nausea and Vomiting [globaldata.com]

- 7. ascopubs.org [ascopubs.org]

- 8. ncoda.org [ncoda.org]

- 9. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is Fosnetupitant used for? [synapse.patsnap.com]

- 11. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Fosnetupitant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]

- 16. Multicenter, placebo-controlled, double-blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase 3 safety study of fosnetupitant as an antiemetic in patients receiving anthracycline and cyclophosphamide: CONSOLE‐BC - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Fosnetupitant Chloride Hydrochloride: A Technical Guide

An In-depth Examination of a Novel NK1 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Abstract

Fosnetupitant (B607539) Chloride Hydrochloride, a phosphorylated prodrug of the selective neurokinin-1 (NK1) receptor antagonist netupitant (B1678218), represents a significant advancement in the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of fosnetupitant. Developed by Helsinn Healthcare SA, this intravenous formulation was designed to enhance solubility and minimize injection site reactions associated with its active moiety, netupitant. Administered in a fixed-dose combination with palonosetron (B1662849), a 5-HT3 receptor antagonist, fosnetupitant offers a dual-pathway blockade of emetic signaling, providing broad protection against both acute and delayed CINV. This document details the synthesis, preclinical and clinical evaluation, pharmacokinetic profile, and the pivotal signaling pathways involved in its therapeutic effect, intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting

Chemotherapy-induced nausea and vomiting (CINV) is a highly distressing and common side effect of cancer treatment, significantly impacting a patient's quality of life and their ability to tolerate subsequent chemotherapy cycles.[1][2] The emetic response to chemotherapy is a complex process mediated by multiple neurotransmitter pathways. The acute phase of CINV, occurring within 24 hours of chemotherapy, is primarily mediated by the release of serotonin (B10506) and activation of 5-hydroxytryptamine-3 (5-HT3) receptors.[1][3] The delayed phase, which can persist for several days, is largely driven by the release of substance P and its binding to neurokinin-1 (NK1) receptors in the central nervous system.[1][3][4]

The development of therapies that target these distinct pathways has been a cornerstone of supportive care in oncology. Fosnetupitant, in combination with palonosetron, represents a rational therapeutic strategy by targeting both the NK1 and 5-HT3 receptor pathways, providing comprehensive protection against CINV.[3][5]

Discovery and Rationale for Development

Fosnetupitant was developed as a water-soluble prodrug of netupitant to overcome the formulation challenges associated with the intravenous administration of the poorly soluble parent compound.[6][7] Netupitant is a highly selective antagonist of the human substance P/NK1 receptor.[3][8] The rationale for developing an intravenous formulation was to provide an alternative for patients who are unable to take oral medications and to offer greater convenience in the clinical setting.[9] The addition of a phosphate (B84403) group to create fosnetupitant significantly increases its aqueous solubility, allowing for a formulation that does not require potentially allergenic solubilizing agents like polysorbate 80.[6][10]

Chemical Synthesis

The synthesis of fosnetupitant was developed by Helsinn and involves a multi-step process.[11] The synthesis begins with the reaction of 6-chloronicotinic acid with o-tolylmagnesium chloride, followed by a reaction with manganese(III) acetate (B1210297) to yield an acid derivative. This is subsequently converted to an amide and then reacted with N-methylpiperazine. Further steps involving bromination, reduction, and acylation lead to the formation of netupitant.[11] The final step involves the phosphorylation of netupitant to yield fosnetupitant.[11] The chemical structure of fosnetupitant chloride hydrochloride has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, infrared spectroscopy, and mass spectrometry.[11]

Mechanism of Action

Fosnetupitant is a pharmacologically inactive prodrug that is rapidly and completely converted to its active form, netupitant, by ubiquitous phosphatases in the body following intravenous administration.[1][4][6] Netupitant then exerts its antiemetic effect by selectively binding to and blocking the NK1 receptor in the brain.[3][8]

The NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[12][13] The binding of Substance P to the NK1 receptor initiates a signaling cascade that is central to the vomiting reflex, particularly in the delayed phase of CINV.[1][14]

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of Fosnetupitant (Netupitant).

As depicted in the diagram, the binding of Substance P to the NK1 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] These second messengers initiate downstream signaling cascades, including the MAPK/ERK pathway, ultimately leading to neuronal excitation and the sensation of nausea and the act of vomiting.[13][14] Netupitant competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby inhibiting this entire signaling cascade.[3][8]

Dual Antiemetic Blockade

Fosnetupitant is co-formulated with palonosetron, a second-generation 5-HT3 receptor antagonist.[5] Palonosetron has a high binding affinity for the 5-HT3 receptor and a long half-life.[16] This combination provides a synergistic antiemetic effect by blocking two critical pathways involved in CINV.[3][16]

Caption: Logical diagram of the dual blockade of CINV pathways by Fosnetupitant and Palonosetron.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of fosnetupitant is characterized by its rapid conversion to netupitant.

Absorption, Distribution, Metabolism, and Excretion

Following intravenous administration, fosnetupitant is rapidly hydrolyzed by phosphatases to netupitant.[4][5] The maximum plasma concentration (Cmax) of fosnetupitant is reached at the end of the 30-minute infusion, and its concentration decreases to less than 1% of Cmax within 30 minutes after the infusion is complete.[5][9] Netupitant, the active moiety, reaches its Cmax at the end of the infusion.[5]

Netupitant is highly protein-bound (>99%) and has a large volume of distribution, indicating extensive tissue distribution.[5][8] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP2C9 and CYP2D6, to form three active metabolites.[1][5][16] Netupitant is a moderate inhibitor of CYP3A4.[5][8] Excretion is primarily through the feces.[8]

| Parameter | Fosnetupitant | Netupitant (from IV Fosnetupitant) | Palonosetron (co-administered IV) |

| Time to Cmax | End of 30-min infusion[5][9] | End of 30-min infusion[5][9] | End of 30-min infusion[5] |

| Half-life (t½) | ~0.6 - 0.75 hours[1][16] | ~70 - 144 hours[1][6][16] | ~58 hours[16] |

| Protein Binding | 92% - 95%[16] | >99%[8] | ~62%[16] |

| Metabolism | Rapidly converted to netupitant by phosphatases[1][4] | Hepatic, primarily by CYP3A4[1][5][16] | Hepatic, by CYP2D6, CYP3A4, and CYP1A2[5] |

| Primary Route of Excretion | - | Feces (~71%)[8][16] | Urine (~85-93%)[16] |

| Volume of Distribution (Vd) | 296 ± 535 L[8][16] | 2627 L[5] | 594 ± 239 L[16] |

Table 1: Summary of Pharmacokinetic Parameters.

Clinical Development and Efficacy

The clinical development of fosnetupitant has involved Phase I, II, and III studies to establish its safety, tolerability, pharmacokinetics, and efficacy in preventing CINV.

Phase I Studies

Phase I studies in healthy volunteers and cancer patients were conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous fosnetupitant.[6][9] These studies demonstrated that fosnetupitant was rapidly converted to netupitant and was well-tolerated, with no significant injection site reactions reported.[6]

Phase II and III Clinical Trials

Pivotal clinical trials have demonstrated the efficacy of fosnetupitant in combination with palonosetron and dexamethasone (B1670325) for the prevention of CINV in patients receiving highly emetogenic chemotherapy (HEC).

A multicenter, placebo-controlled, double-blind, randomized Phase II study in Japanese patients receiving cisplatin-based HEC evaluated two doses of fosnetupitant (81 mg and 235 mg) versus placebo, all in combination with palonosetron and dexamethasone.[17] The primary endpoint was the complete response (CR) rate (defined as no emesis and no rescue medication) during the overall phase (0-120 hours).

| Study Phase | Treatment Arms | Patient Population | Primary Endpoint | Overall CR Rate |

| Phase II [17] | Fosnetupitant 235 mg + Palonosetron + Dexamethasone | Patients on Cisplatin-based HEC | Overall CR (0-120h) | 76.8% |

| Fosnetupitant 81 mg + Palonosetron + Dexamethasone | 63.8% | |||

| Placebo + Palonosetron + Dexamethasone | 54.7% | |||

| Phase III (CONSOLE) [18] | Fosnetupitant + Palonosetron + Dexamethasone | Patients on Cisplatin-based HEC | Non-inferiority to fosaprepitant (B1673561) | Non-inferior |

| STOP-CINV [2] | Fosnetupitant 235 mg + Palonosetron + Dexamethasone | Patients on HEC/MEC | Overall CR (0-120h) | 83.15% |

Table 2: Summary of Key Clinical Trial Efficacy Data.

The CONSOLE study, a Phase III trial, demonstrated the non-inferiority of fosnetupitant to fosaprepitant (another NK1 receptor antagonist) in preventing CINV in patients receiving cisplatin-based HEC, with a favorable safety profile and a lower incidence of injection site reactions for fosnetupitant.[18] The STOP-CINV study in an Indian patient population further confirmed the high efficacy and good tolerability of intravenous fosnetupitant/palonosetron in patients receiving HEC and moderately emetogenic chemotherapy (MEC).[2]

Experimental Protocol: A Representative Phase III Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating fosnetupitant.

Caption: Workflow of a typical Phase III clinical trial for Fosnetupitant.

Methodology for a Representative Phase III Trial:

-

Patient Selection: Eligible patients are adults scheduled to receive a highly emetogenic chemotherapy regimen. Key inclusion criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and adequate organ function. Exclusion criteria typically include prior use of NK1 receptor antagonists and uncontrolled medical conditions.

-

Randomization and Blinding: Patients are randomized in a double-blind manner to receive either the investigational regimen (e.g., fosnetupitant 235 mg IV, palonosetron 0.25 mg IV, and dexamethasone 12 mg IV/oral) or the active control regimen.

-

Drug Administration: The study drugs are administered approximately 30 minutes prior to the start of chemotherapy on day 1. Dexamethasone is often continued on days 2-4.[16][19]

-

Efficacy Assessment: The primary efficacy endpoint is typically the complete response (CR) rate in the overall phase (0-120 hours post-chemotherapy). Secondary endpoints may include CR rates in the acute (0-24 hours) and delayed (24-120 hours) phases, and patient-reported outcomes.

-

Safety Assessment: Safety is monitored through the recording of adverse events, laboratory tests, vital signs, and physical examinations. Particular attention is paid to injection site reactions.

Regulatory Approval and Formulation

The intravenous formulation of fosnetupitant in a fixed-dose combination with palonosetron (brand name Akynzeo® IV) received FDA approval in April 2018 for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy.[8][20][21] It is also approved in the European Union and other regions.[21]

The approved intravenous product is a sterile, lyophilized powder or a ready-to-dilute liquid formulation containing 235 mg of fosnetupitant (as this compound) and 0.25 mg of palonosetron (as palonosetron hydrochloride).[22] It is reconstituted and diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection and administered as a 30-minute intravenous infusion.[19]

Conclusion

This compound represents a successful example of rational drug design to improve the clinical utility of a potent therapeutic agent. As a water-soluble prodrug of the NK1 receptor antagonist netupitant, it offers a safe and effective intravenous option for the prevention of CINV. Its co-formulation with the 5-HT3 receptor antagonist palonosetron provides a convenient, single-dose, dual-pathway blockade that aligns with current antiemetic guidelines. The comprehensive clinical development program has established its efficacy and favorable safety profile, particularly the low incidence of injection site reactions, making it a valuable addition to the armamentarium of supportive care for cancer patients undergoing emetogenic chemotherapy.

References

- 1. Fosnetupitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting: A Short Review and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STOP-CINV Study: Safety and Efficacy of IV Akynzeo® (Fosnetupitant 235 mg and Palonosetron 0.25 mg) for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Indian Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Fosnetupitant used for? [synapse.patsnap.com]

- 4. What is the mechanism of Fosnetupitant? [synapse.patsnap.com]

- 5. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017211663A1 - Physiologically balanced injectable formulations of fosnetupitant - Google Patents [patents.google.com]

- 8. Fosnetupitant | C31H35F6N4O5P | CID 71544786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic profile and safety of intravenous NEPA, a fixed combination of fosnetupitant and palonosetron, in cancer patients: Prevention of chemotherapy-induced nausea and vomiting associated with highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Helsinn Group announces FDA approval of a new liquid [globenewswire.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]

- 13. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 16. Fosnetupitant and Palonosetron (Professional Patient Advice) - Drugs.com [drugs.com]

- 17. Multicenter, placebo-controlled, double-blind, randomized study of fosnetupitant in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting in patients receiving highly emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. drugs.com [drugs.com]

- 20. mcgs.bcbsfl.com [mcgs.bcbsfl.com]

- 21. Fosnetupitant - Wikipedia [en.wikipedia.org]

- 22. drugs.com [drugs.com]

"Chemical structure and properties of Fosnetupitant Chloride Hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosnetupitant (B607539) Chloride Hydrochloride is a pivotal advancement in the management of chemotherapy-induced nausea and vomiting (CINV). This water-soluble prodrug of the potent and selective neurokinin-1 (NK1) receptor antagonist, netupitant, offers a significant therapeutic advantage, particularly in the intravenous formulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of Fosnetupitant Chloride Hydrochloride. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development in the field of antiemetics and neurokinin receptor modulation.

Chemical Structure and Identity

This compound is the chloride hydrochloride salt of fosnetupitant. Chemically, it is identified as 4-[5-{2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamido}-4-(2-methylphenyl)pyridin-2-yl]-1-methyl-1-[(phosphonooxy)methyl]piperazinium chloride monohydrochloride.[1]

The molecule is achiral and is commercially produced as a single isomer.[2] Form I is the crystalline form utilized in the commercial manufacturing process.

Molecular Formula: C₃₁H₃₇Cl₂F₆N₄O₅P[3]

Molecular Weight: 761.53 g/mol [2]

CAS Registry Number: 1643757-72-5[4]

Synonyms: 08-PNET, Fosnetupitant chloride, Fosnetupitant dihydrochloride[3]

Physicochemical Properties

This compound is a white to off-white to yellowish, crystalline, and hygroscopic solid.[2] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white to yellowish crystalline, hygroscopic solid | [2] |

| Solubility | Soluble in water and alcohol. pH-dependent in water: 1.4 mg/mL at pH 2, 11.5 mg/mL at pH 10. Slightly soluble in ethanol (B145695) and 2-propanol. | [2] |

| Melting Point | Data not available | |

| pKa (calculated) | pKa1: 4.75 (acidic), pKa2: 3.93 (basic) | [5] |

| Polymorphism | Form I is the commercially produced crystalline form. |

Pharmacological Properties

Fosnetupitant is a prodrug that is rapidly converted to its active metabolite, netupitant, by phosphatases upon intravenous administration.[3] Netupitant is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.

The pharmacological properties of the active metabolite, netupitant, are detailed in the table below.

| Property | Value | Reference |

| Mechanism of Action | Selective antagonist of the neurokinin-1 (NK1) receptor. | [5] |

| Binding Affinity (pKi) | Human NK1: 9.5, Human NK3: 6.1 | [4] |

| Biological Half-life (Netupitant) | Approximately 80-90 hours |

Mechanism of Action

The antiemetic effect of this compound is mediated by its active form, netupitant. Chemotherapy can induce the release of substance P, a neuropeptide that is the natural ligand for the NK1 receptor. The binding of substance P to NK1 receptors in the central nervous system, particularly in the brainstem, triggers the vomiting reflex.

Netupitant competitively and selectively blocks the binding of substance P to the NK1 receptor, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.[3] This mechanism is particularly effective in preventing both the acute and delayed phases of CINV.

Caption: Mechanism of action of Fosnetupitant.

Experimental Protocols

Representative Synthetic Scheme of this compound

The synthesis of this compound involves the initial synthesis of its active moiety, netupitant, followed by a phosphorylation step. A representative synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

A detailed experimental protocol for the final steps of the synthesis is as follows[2]:

-

A solution of chloromethyl di-tert-butyl phosphate in DME is evaporated under reduced pressure to form a pale yellow oil.

-

The oil is dissolved in Acetonitrile at 50°C.

-

1,8-bis(dimethylamino)naphthalene and 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide (netupitant) are added, and the solution is heated at 90°C for at least 12 hours.

-

After the addition of dioxane, DCM and methanol (B129727) are distilled under reduced pressure until the product precipitates.

-

The product is filtered and washed sequentially with isopropylether, acetone, and pentane.

-

The final product, 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride, is dried under reduced pressure at 55°C.

Neurokinin-1 (NK1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Cell membranes expressing human NK1 receptors

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin

-

Radioligand: [³H]-Substance P

-

Non-labeled Ligand: Substance P (for non-specific binding)

-

Test compound (e.g., netupitant)

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Substance P, 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL non-labeled Substance P (1 µM final concentration), 50 µL [³H]-Substance P, 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL [³H]-Substance P, 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Substance P-Induced Functional Assay (Calcium Mobilization)

This protocol measures the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

Materials:

-

HEK293 cells expressing the human NK1 receptor

-

Cell culture medium

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Substance P

-

Test compound (e.g., netupitant)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Seed NK1R-expressing HEK293 cells onto poly-D-lysine coated plates.

-

Dye Loading: Load the cells with 2 µM Fura-2 AM and 0.2 mg/mL Pluronic F-127 in HBSS for 30 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells and pre-incubate with the test compound at various concentrations for a specified time.

-

Stimulation: Add Substance P to the wells to stimulate the cells.

-

Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm using a fluorescence plate reader.

-